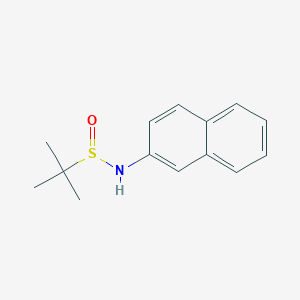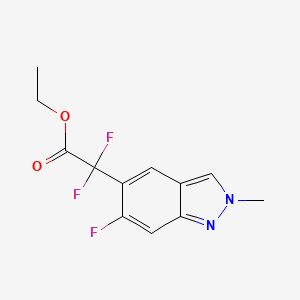
ethyl 2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetate is an organic compound with a complex structure that includes fluorine atoms and an indazole ring
Métodos De Preparación
The synthesis of ethyl 2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetate involves several steps. One common method is the use of the Reformatsky reagent with aldehydes and ketones, which yields 2,2-difluoro-3-hydroxy esters . The reaction conditions typically involve the use of a base and a solvent such as tetrahydrofuran (THF) at low temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Ethyl 2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or ethanol, and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethyl 2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of ethyl 2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetate involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to interact with specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Ethyl 2,2-difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetate can be compared with other similar compounds, such as:
Ethyl bromodifluoroacetate: This compound also contains a CF2 unit and is used in similar synthetic applications.
Fluoropyridines: These compounds have fluorine atoms attached to a pyridine ring and are used in various chemical and biological applications.
Indole derivatives: Compounds containing the indole nucleus, which have diverse biological activities and applications.
Propiedades
Fórmula molecular |
C12H11F3N2O2 |
|---|---|
Peso molecular |
272.22 g/mol |
Nombre IUPAC |
ethyl 2,2-difluoro-2-(6-fluoro-2-methylindazol-5-yl)acetate |
InChI |
InChI=1S/C12H11F3N2O2/c1-3-19-11(18)12(14,15)8-4-7-6-17(2)16-10(7)5-9(8)13/h4-6H,3H2,1-2H3 |
Clave InChI |
ASRAHZFHJWYBSI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC2=CN(N=C2C=C1F)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


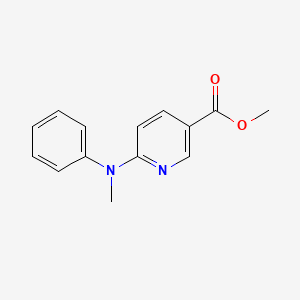
![Benzyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13004703.png)

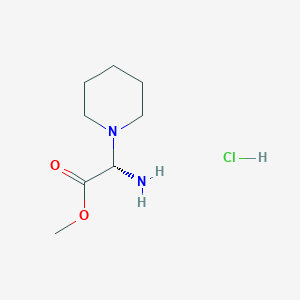

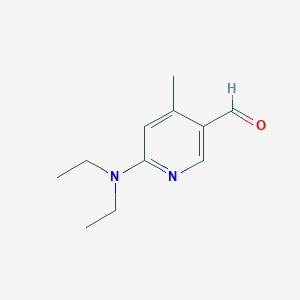


![Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13004757.png)


![3-Iodo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13004782.png)
![tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate](/img/structure/B13004787.png)
